2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
2-Benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a benzyl group at position 2, a methyl group at position 5, and a 3-(trifluoromethyl)phenyl moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence steric and electronic interactions with biological targets . Such structural features are common in pharmacologically active triazolones, which are explored for applications ranging from neuroprotection to imaging agents .
Properties
IUPAC Name |
2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-12-21-22(11-13-6-3-2-4-7-13)16(24)23(12)15-9-5-8-14(10-15)17(18,19)20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXSFLAOOKNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the formation of the triazolone ring through cyclization reactions. One common method involves the reaction of benzyl hydrazine with a trifluoromethyl-substituted benzaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazolone .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Triazolones exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Benzyl vs. Alkoxy Chains : The benzyl group in the target compound may offer better blood-brain barrier penetration than W112’s heptyloxy chain, which is bulkier and more lipophilic .
- Antifungal vs. Neuroprotective Activity : Posaconazole’s antifungal activity arises from its triazole moiety targeting fungal CYP51, whereas neuroprotective triazolones like W112 act via MAPK/NF-κB pathway modulation, highlighting scaffold-dependent mechanistic diversity .
Pharmacological and Physicochemical Properties
Neuroprotection and Anti-Inflammatory Effects
- W112 : Reduces tau hyperphosphorylation and pro-inflammatory cytokines (TNF-α, IL-6) in Alzheimer’s models via MAPK/NF-κB inhibition. EC₅₀ values in cellular assays are <10 µM .
- Target Compound : While specific data are unavailable, its trifluoromethyl group may enhance CNS penetration compared to W112, though the benzyl group’s steric bulk could affect target engagement .
Physicochemical Properties
- For example, BL19966 (logP ~4.5) is more lipophilic than W112 (logP ~3.8) .
- Metabolic Stability : Fluorinated analogs generally exhibit longer half-lives due to resistance to oxidative metabolism, as seen in posaconazole (t½ = 35 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
